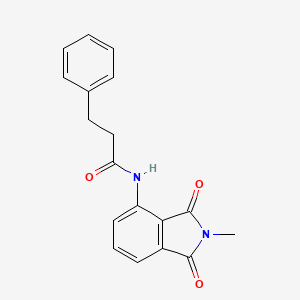

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-phenylpropanamide

Description

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-phenylpropanamide is a synthetic organic compound characterized by an isoindole-1,3-dione core substituted with a 2-methyl group and linked to a 3-phenylpropanamide moiety. The isoindole-dione scaffold is notable for its planar, electron-deficient aromatic system, which facilitates interactions with biological targets such as enzymes or receptors.

The 3-phenylpropanamide side chain introduces hydrophobicity and structural flexibility, which may influence binding affinity and metabolic stability.

Properties

IUPAC Name |

N-(2-methyl-1,3-dioxoisoindol-4-yl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-20-17(22)13-8-5-9-14(16(13)18(20)23)19-15(21)11-10-12-6-3-2-4-7-12/h2-9H,10-11H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBWHLSMVDJBONX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-phenylpropanamide typically involves the reaction of 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole with 3-phenylpropanoic acid or its derivatives. The reaction conditions often include the use of a suitable solvent such as dimethylformamide (DMF) and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives .

Scientific Research Applications

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-phenylpropanamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key Observations

Substituent Impact on Bioactivity: The chloro group in 3-chloro-N-phenyl-phthalimide increases electrophilicity, making it a precursor for polyimide polymers . In contrast, the methyl group in the target compound may reduce metabolic oxidation, enhancing stability . Apremilast’s ethoxy-methoxyphenyl and methylsulfonyl groups are critical for its phosphodiesterase-4 (PDE4) inhibition and anti-inflammatory effects .

Sulfamoyl-containing analogs (e.g., the pyridin-2-yl derivative in ) exhibit higher polarity due to hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability .

Synthetic Utility: The isoindole-dione core is a versatile building block. For example, 3-chloro-N-phenyl-phthalimide is used to synthesize polyimide monomers , while the target compound’s amide linkage suggests applicability in peptidomimetic drug design.

Biological Activity

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-phenylpropanamide is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a dioxoisoindole moiety, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 306.35 g/mol. The structure can be represented as follows:

Anticancer Properties

Recent studies have investigated the anticancer potential of N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-phenylpropanamide. One notable study demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4 .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Research indicates that it scavenges free radicals effectively and enhances the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase. This activity suggests a potential role in protecting cells from oxidative stress-related damage .

Anti-inflammatory Effects

In addition to its anticancer and antioxidant activities, N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-phenylpropanamide has shown promise in reducing inflammation. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) .

Case Study 1: Cancer Cell Line Evaluation

A study conducted on various cancer cell lines (MCF7 for breast cancer and A549 for lung cancer) reported an IC50 value of approximately 15 µM for MCF7 cells and 20 µM for A549 cells when treated with the compound for 48 hours. The results indicated a dose-dependent increase in apoptosis markers such as annexin V positivity and PARP cleavage .

Case Study 2: Antioxidant Assessment

In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, treatment with N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-phenylpropanamide resulted in a significant reduction in reactive oxygen species (ROS) levels compared to untreated controls. The compound also improved cell viability by about 30% under oxidative stress conditions .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.